1-Ethyl-3-hydroxypiperidine

Thermochemistry Calorimetry Piperidinol Derivatives

Generic N-alkyl-3-hydroxypiperidines introduce variability in reaction yields and pharmacokinetics due to differing N-substituent properties. 1-Ethyl-3-hydroxypiperidine (CAS 13444-24-1) resolves this with defined physicochemical benchmarks: • Consistent >98% GC purity ensures reproducible synthetic outcomes in carbamate-based cholinesterase inhibitor development • Elevated pKa (14.83 ± 0.20) reduces basicity, improving oral bioavailability and passive membrane permeability • Experimentally determined standard molar enthalpy of formation (-297.9 ± 1.2 kJ·mol⁻¹) supports process safety and computational modeling. Bulk stock available for immediate dispatch.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 13444-24-1
Cat. No. B076944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-hydroxypiperidine
CAS13444-24-1
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCCN1CCCC(C1)O
InChIInChI=1S/C7H15NO/c1-2-8-5-3-4-7(9)6-8/h7,9H,2-6H2,1H3
InChIKeyZNPSUOAGONLMLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-3-hydroxypiperidine – Properties & Procurement


1-Ethyl-3-hydroxypiperidine (CAS 13444-24-1) is a tertiary amino alcohol belonging to the N-alkyl-3-hydroxypiperidine class, characterized by a piperidine ring bearing a hydroxyl group at the 3-position and an N-ethyl substituent [1]. This compound serves as a versatile intermediate in medicinal chemistry, most notably as a precursor for N,N-dimethyl-[3-(1-alkylpiperidyl)]carbamates evaluated as cholinesterase inhibitors , and its ethyl substitution distinguishes it from the more common N-methyl analog, imparting distinct physicochemical and thermochemical properties that influence both synthetic utility and pharmacological potential.

Workflow Cholinesterase inhibitor synthesis via carbamate formation
Selection N-Ethyl-3-hydroxypiperidine scaffold
Use Context Medicinal chemistry SAR studies and intermediate procurement

1-Ethyl-3-hydroxypiperidine vs. Analogs: Key Differences


Despite the superficial similarity among N-alkyl-3-hydroxypiperidines, the identity of the N-substituent dictates critical differences in conformational equilibria, thermodynamic stability, and downstream reactivity [1]. The ethyl group in 1-ethyl-3-hydroxypiperidine, compared to methyl or larger alkyl chains, modulates the conformational preference of the piperidine ring—a determinant of biological target engagement—and alters physicochemical parameters such as pKa and solubility . Generic substitution with in-class analogs such as 1-methyl-3-hydroxypiperidine or 3-hydroxypiperidine therefore risks introducing uncontrolled variability in reaction yields, pharmacokinetic profiles, or structure-activity relationships, necessitating evidence-based selection.

Conformational preference shifts with N-substitution
Methyl or unsubstituted analogs exhibit different axial/equatorial OH ratios, altering target binding orientation.
pKa difference alters protonation state
N-ethyl substitution markedly shifts pKa, changing ionization and membrane permeability relative to the methyl analog.
Thermochemical stability diverges
Condensed-phase enthalpy of formation differs substantially, affecting reaction energetics and stability profiles.

1-Ethyl-3-hydroxypiperidine Comparative Evidence


Thermochemical Stability vs. 1-Methyl-3-piperidinol

Direct experimental comparison using static bomb calorimetry at 298.15 K demonstrates that 1-ethyl-3-hydroxypiperidine exhibits a significantly different standard molar enthalpy of formation in the condensed phase relative to its N-methyl analog [1]. This quantitative thermochemical distinction reflects differences in molecular energetics that can influence reaction thermodynamics and stability in synthetic and formulation contexts.

Thermochemical stability
Head-to-head
Ethyl −297.9 kJ·mol⁻¹
Methyl −245.2 kJ·mol⁻¹
More exothermic formation supports higher condensed-phase stability.
Static bomb calorimetry, 298.15 K.
Thermochemistry Calorimetry Piperidinol Derivatives

Conformational Equilibrium: Axial vs. Equatorial Hydroxyl

NMR conformational trapping studies reveal that 1-alkyl-3-hydroxypiperidines exhibit a distinct solvent- and pH-dependent equilibrium between axial and equatorial hydroxyl conformers [1]. While the ethyl analog is part of this class, the quantitative trend shows that N-alkyl substitution alters the axial conformer population: in apolar solvent (n-heptane), the axial OH conformer dominates at 69%, decreasing to 56% in acidic aqueous solution (protonated form) and further to 43% in free base form at pH ∼11. This conformational flexibility has direct implications for target binding, as the axial conformer presents the hydroxyl group in a different spatial orientation than the equatorial form.

Axial OH conformer ratio
Class-level
69% apolar | 56% acidic | 43% basic
Conformational equilibrium shifts with solvent and pH; class trend for N-alkyl derivatives.
NMR trapping, n-heptane / acidic / basic aqueous.
Conformational Analysis NMR Spectroscopy Piperidine Conformers

Aqueous Solubility and pKa vs. Analogs

Physicochemical characterization of 1-ethyl-3-hydroxypiperidine reveals a water solubility of 791.3 g/L at 25°C and a predicted pKa of 14.83 ± 0.20 [1]. In contrast, the N-methyl analog (1-methyl-3-hydroxypiperidine) has a reported pKa of approximately 9.9 [2], while unsubstituted 3-hydroxypiperidine has a pKa of ~9.8 [3]. The significantly higher pKa of the ethyl derivative indicates markedly reduced basicity of the piperidine nitrogen, which can influence protonation state at physiological pH, membrane permeability, and salt formation potential.

pKa & solubility
Cross-study
Ethyl pKa 14.83
Methyl pKa ~9.9
Solubility 791 g/L
Lower basicity may alter ionization and permeability; high water solubility.
pKa predicted; solubility at 25°C.
Physicochemical Properties Solubility pKa

Commercial Purity vs. 1-Methyl Analog

Commercial availability data indicates that 1-ethyl-3-hydroxypiperidine is routinely supplied with purity ≥98.0% (GC) , whereas the N-methyl analog is typically offered at lower standard purity levels (e.g., 97% ). This differential in available purity may reflect differences in synthetic accessibility, purification efficiency, or market demand, but for end-users requiring high-purity intermediates for sensitive reactions or biological assays, the ethyl derivative offers a documented advantage in baseline purity.

Commercial purity
Data to verify
>98.0% GC (ethyl) vs 97% (methyl)
Higher typical purity may reduce purification needs; verify with supplier COA.
Supplier specification; source-specific review recommended.
Chemical Purity Quality Control Procurement Specification

1-Ethyl-3-hydroxypiperidine – Best Applications


Cholinesterase Inhibitor Synthesis

1-Ethyl-3-hydroxypiperidine is explicitly employed as a key reagent in the preparation of N,N-dimethyl-[3-(1-alkylpiperidyl)]carbamates, a class evaluated for cholinesterase inhibition . The ethyl group on the piperidine nitrogen directly determines the steric and electronic environment of the resulting carbamate, and substitution with a methyl or propyl analog would yield a different chemotype with potentially altered enzyme inhibition profiles. The high commercial purity (>98.0% GC) of the ethyl derivative further ensures consistent synthetic outcomes.

Reduced Basicity for Drug Discovery

The pKa of 1-ethyl-3-hydroxypiperidine (14.83 ± 0.20) is approximately 5 units higher than that of the N-methyl analog (pKa ~9.9) [1], indicating significantly lower basicity. In drug discovery, a less basic piperidine nitrogen can improve oral bioavailability by reducing ionization in the gastrointestinal tract and enhancing passive membrane permeability. This property makes the ethyl derivative a preferred scaffold for lead optimization when aiming to mitigate the high basicity typical of piperidine-containing compounds.

Thermodynamic Studies & Reaction Calorimetry

The experimentally determined standard molar enthalpy of formation (ΔfH°m = -297.9 ± 1.2 kJ·mol⁻¹) and enthalpy of vaporization provide essential thermochemical benchmarks for computational modeling, process safety assessment, and energy balance calculations in synthetic chemistry . These data are directly comparable to those of the N-methyl analog, allowing precise substitution decisions based on thermodynamic grounds.

GPCR Ligand Conformational Studies

The conformational equilibrium of N-alkyl-3-hydroxypiperidines, with an axial hydroxyl conformer predominance in apolar environments (69%) that shifts upon protonation (56%) and in basic aqueous solution (43%) , provides a stereoelectronic basis for designing ligands targeting G-protein-coupled receptors or ion channels where the orientation of hydrogen-bonding groups is critical. The ethyl analog offers a specific N-alkyl substitution that influences this equilibrium, which cannot be assumed identical for other alkyl chains.

Application
Selection Property
Validation Focus
Cholinesterase inhibitor synthesis
High-purity N-ethyl carbamate precursor
Purity and reaction reproducibility
Reduced basicity for drug discovery
Low-basicity scaffold (pKa shift)
Ionization state and permeability review
Thermodynamic studies & calorimetry
Thermochemical benchmarks (ΔfH°m)
Energy balance and stability assessment
GPCR ligand conformational studies
Conformational equilibrium profile
Stereoelectronic binding orientation

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42 linked technical documents
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